tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate
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Overview
Description
tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound features an amino group at the 5-position and a tert-butyl ester at the 2-position of the tetrahydropyran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced at the 5-position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the ester functionality play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo conformational changes that influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate
- tert-Butyl 5-methoxytetrahydro-2H-pyran-2-carboxylate
- tert-Butyl 5-chlorotetrahydro-2H-pyran-2-carboxylate
Uniqueness
tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate is unique due to the presence of the amino group at the 5-position, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the amino group and the tert-butyl ester makes it a valuable intermediate for various synthetic and research applications .
Properties
Molecular Formula |
C10H19NO3 |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 5-aminooxane-2-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-5-4-7(11)6-13-8/h7-8H,4-6,11H2,1-3H3 |
InChI Key |
LDJIXTAZEGPKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CO1)N |
Origin of Product |
United States |
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